4-Fluoro-2-methoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorophenylboronic acids involves complex chemical reactions. For instance, the synthesis of a compound with a similar structure, involving fluoro, methoxy, and phenyl groups, was achieved through a multi-step process, including O-methylation and subsequent Schiff reaction, demonstrating the complexity and specificity required in synthesizing such molecules (Vos & Slegers, 1994).
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids has been thoroughly investigated, revealing the impact of fluorine substituents on the compound's properties. For example, studies on isomeric fluoro-2-formylphenylboronic acids provided insights into how the fluorine position affects molecular and crystal structures, showcasing the significance of molecular structure analysis in understanding the behavior of such compounds (Kowalska et al., 2016).
Chemical Reactions and Properties
Fluorophenylboronic acids participate in various chemical reactions, highlighting their reactivity and utility in organic synthesis. For instance, their use in cross-coupling reactions as coupling partners has been demonstrated, showing the versatility and efficiency of these compounds in forming complex organic molecules (Chen et al., 2016).
Physical Properties Analysis
The physical properties of fluorophenylboronic acids, such as stability and fluorescence, have been the subject of research. A study on a novel fluorophore related to this class of compounds revealed strong fluorescence and stability across a wide pH range, indicating the potential of fluorophenylboronic acids in applications requiring stable, fluorescent materials (Hirano et al., 2004).
Chemical Properties Analysis
The chemical behavior of 4-Fluoro-2-methoxyphenylboronic acid, particularly its reactivity in boronic acid-based reactions, is of great interest. Research has shown that the presence of fluorine and methoxy groups can significantly influence the reactivity and outcomes of chemical reactions involving boronic acids, leading to the selective synthesis of complex organic structures (Xiong et al., 2019).
Scientific Research Applications
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Suzuki-Miyaura Cross-Coupling Reactions
- Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize various organic compounds .
- Results : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
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Synthesis of Biologically Active Molecules
- Application : 4-Fluoro-2-methoxyphenylboronic acid is used as a reactant or precursor in the synthesis of biologically active molecules, including GSK-3β inhibitors .
- Results : The results can also vary, but in the case of GSK-3β inhibitors, these compounds have potential therapeutic applications in a range of diseases, including neurodegenerative disorders, type 2 diabetes, and cancer .
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Synthesis of Heterobiaryls
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Synthesis of Antithrombotic Drugs
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Electrochemical Redox Probe
- Application : While this specific application is not for 4-Fluoro-2-methoxyphenylboronic acid, but for a similar compound, 4-Methoxyphenylboronic acid, it’s worth mentioning that boronic acids can be used as electrochemical redox probes for the selective detection of hydrogen peroxide (H2O2) in live cells .
- Results : The outcome of these reactions is the selective detection of hydrogen peroxide, which is a key molecule in various biological processes .
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Chemical Vapor Deposition (CVD) of Graphene
- Application : Again, this is an application of 4-Methoxyphenylboronic acid, but it illustrates the versatility of boronic acids. It is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
- Results : The outcome is the formation of doped graphene, which has unique properties and potential applications in various fields .
Safety And Hazards
Future Directions
The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 4-Fluoro-2-methoxyphenylboronic acid, could lead to the development of new promising drugs .
properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJBXDCXYMCCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382203 | |
Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxyphenylboronic acid | |
CAS RN |
179899-07-1 | |
Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179899071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX7R999XR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.